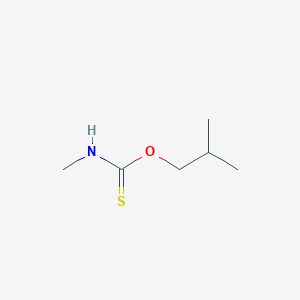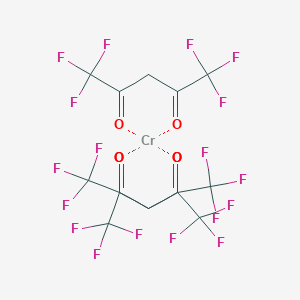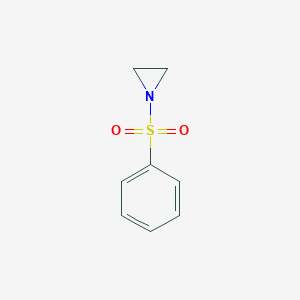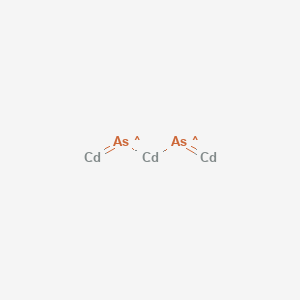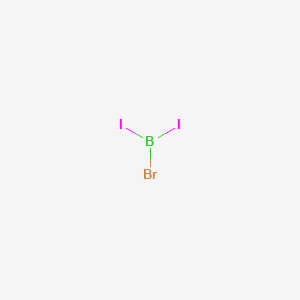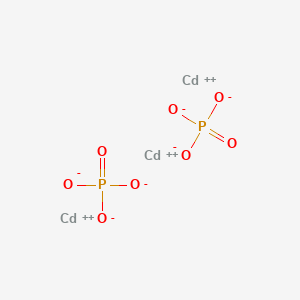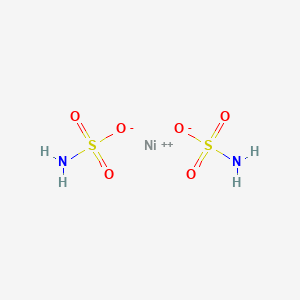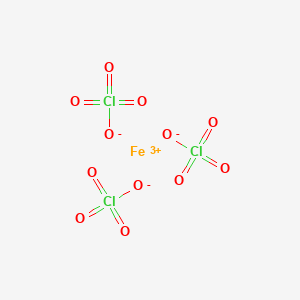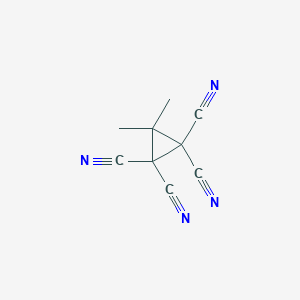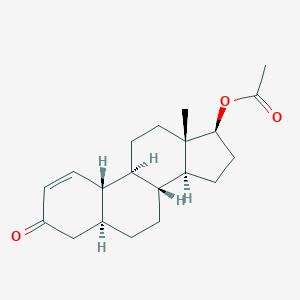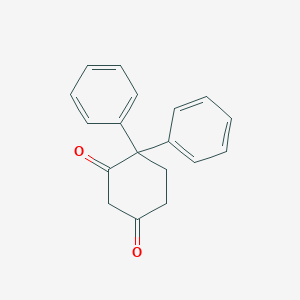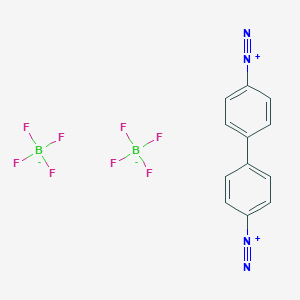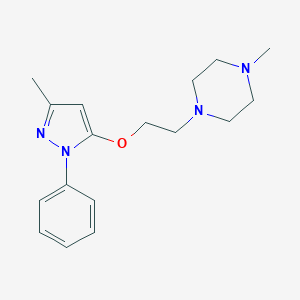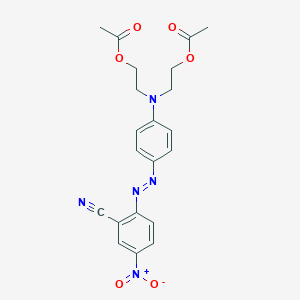![molecular formula C13H17NO4 B082428 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester CAS No. 13061-79-5](/img/structure/B82428.png)
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester (CDDAMe) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a building block for the synthesis of various organic compounds due to its unique chemical properties. In
Wissenschaftliche Forschungsanwendungen
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester has been extensively studied for its potential applications in scientific research. One of the most significant applications of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is in the synthesis of various organic compounds, including heterocyclic compounds and natural products. 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is also used as a building block for the synthesis of various polymers and materials.
Wirkmechanismus
The mechanism of action of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is not well understood. However, it is believed that 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester acts as a nucleophile and undergoes various chemical reactions with other compounds to form new products. 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is also known to undergo Diels-Alder reactions and Michael reactions, which can be used to synthesize various organic compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester are not well studied. However, it is believed that 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester may have potential applications in the development of new drugs and therapies. 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester has been shown to have antiviral and antibacterial properties, which make it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester in lab experiments is its unique chemical properties. 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is a versatile building block that can be used to synthesize a wide range of organic compounds. However, one of the limitations of using 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is its high reactivity, which can make it difficult to handle in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the study of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester. One potential direction is the development of new synthetic methods for 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester. Another potential direction is the study of the biochemical and physiological effects of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester, which may lead to the development of new drugs and therapies. Additionally, the use of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester in the development of new materials and polymers is an area of active research.
Synthesemethoden
The synthesis of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester involves the reaction of 1,3-cyclopentadiene-1,3-dicarboxylic acid with 2-methyl-5-[1-(methylamino)ethylidene]-1,3-dione in the presence of a catalyst. The reaction is typically carried out under reflux conditions and requires careful monitoring to ensure a high yield of the desired product. The resulting 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester can be purified through various methods, including column chromatography and recrystallization.
Eigenschaften
CAS-Nummer |
13061-79-5 |
|---|---|
Produktname |
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester |
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
dimethyl (5E)-2-methyl-5-[1-(methylamino)ethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-7-9(12(15)17-4)6-10(8(2)14-3)11(7)13(16)18-5/h6,14H,1-5H3/b10-8+ |
InChI-Schlüssel |
ACNFRMMDWCJNMI-CSKARUKUSA-N |
Isomerische SMILES |
CC1=C(/C(=C(\C)/NC)/C=C1C(=O)OC)C(=O)OC |
SMILES |
CC1=C(C(=C(C)NC)C=C1C(=O)OC)C(=O)OC |
Kanonische SMILES |
CC1=C(C(=C(C)NC)C=C1C(=O)OC)C(=O)OC |
Synonyme |
2-Methyl-5-[1-(methylamino)ethylidene]-1,3-cyclopentadiene-1,3-dicarboxylic acid dimethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



